Glycine ethyl ester hydrochloride

Catalog No.
S714449
CAS No.
623-33-6
M.F
C4H10ClNO2
M. Wt
139.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycine ethyl ester hydrochloride

CAS Number

623-33-6

Product Name

Glycine ethyl ester hydrochloride

IUPAC Name

ethyl 2-aminoacetate;hydrochloride

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

InChI

InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H

InChI Key

BXRLWGXPSRYJDZ-VKHMYHEASA-N

SMILES

CCOC(=O)CN.Cl

Synonyms

3-Cyano-L-alanine;beta-Cyano-L-alanine;L-Alanine,3-cyano-;6232-19-5;(2S)-2-amino-3-cyanopropanoicacid;L-beta-Cyanoalanine;3-Cyanoalanine;BXRLWGXPSRYJDZ-VKHMYHEASA-N;L-3-Cyanoalanine;AmbotzHAA5740;.beta.-Cyano-L-alanine;AC1L97YB;C9650_SIGMA;SCHEMBL149790;GTPL8859;CHEBI:16934;CTK2F3577;L-2-Amino-3-cyanopropanoicacid;MolPort-003-940-876;ZINC901380;KM0597;AKOS006275063;AM003035;AI3-51827;V6942

Canonical SMILES

C(C#N)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(C#N)[C@@H](C(=O)[O-])[NH3+]

Synthesis of Pharmaceutical Intermediates:

Glycine ethyl ester hydrochloride (GEEHCl) serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One prominent application is its role in the production of chrysanthemic acid and its derivatives []. Chrysanthemic acid forms the backbone of several synthetic pyrethroids, which are widely used as insecticides due to their potent insecticidal activity []. Additionally, GEEHCl can be employed in the synthesis of 4-imidazoleacetic acid, a precursor for various medicinally relevant molecules [].

Studies on Neurotransmission:

Research has explored the potential of GEEHCl and its derivatives in modulating neurotransmission. Studies suggest that GEEHCl may exhibit neuroprotective and anticonvulsant properties. For instance, research indicates that GEEHCl can protect neurons against glutamate-induced excitotoxicity, a process implicated in neurodegenerative diseases []. Furthermore, studies in animal models have reported the anticonvulsant effects of GEEHCl derivatives, suggesting their potential application in treating epilepsy []. However, it is crucial to note that these findings primarily stem from preclinical studies, and further research is necessary to evaluate the safety and efficacy of GEEHCl and its derivatives in humans.

Research in Organic Chemistry:

GEEHCl finds application in various areas of organic chemistry research due to its reactive functional groups. Its ester and amine moieties can participate in diverse chemical reactions, allowing researchers to synthesize complex organic molecules. For example, GEEHCl can be employed in the synthesis of peptides, which are essential building blocks of proteins []. Additionally, its reactivity enables its use in the preparation of various heterocyclic compounds, which possess diverse applications in medicinal chemistry and materials science [].

Glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C4H9NO2HClC_4H_9NO_2\cdot HCl and a molecular weight of approximately 139.58 g/mol. It appears as a white to almost white crystalline powder and is highly soluble in water, with solubility exceeding 1000 g/L at 20 °C. The compound is hygroscopic, meaning it can absorb moisture from the air, and it has a melting point ranging from 145 to 146 °C . Glycine ethyl ester hydrochloride is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals.

. The primary reaction can be summarized as follows:

Glycine+Triethyl orthoformate+Hydrochloric acidGlycine ethyl ester hydrochloride+Ethyl formate+Ethanol\text{Glycine}+\text{Triethyl orthoformate}+\text{Hydrochloric acid}\rightarrow \text{Glycine ethyl ester hydrochloride}+\text{Ethyl formate}+\text{Ethanol}

In this reaction, glycine reacts with triethyl orthoformate in the presence of hydrochloric acid to produce glycine ethyl ester hydrochloride along with by-products such as ethyl formate and ethanol .

Glycine ethyl ester hydrochloride exhibits various biological activities. It is known to act as an intermediate in the synthesis of anti-inflammatory drugs and other pharmaceutical compounds. Additionally, it has been utilized in biochemical studies for specific derivatization of amino acids in proteins, particularly glutamate and aspartate, which are crucial for neurotransmission . The compound may also possess parakeratosis-inhibiting properties and has been explored for its potential applications in dermatological formulations .

The production of glycine ethyl ester hydrochloride can be achieved through a straightforward method that includes the following steps:

  • Batching: Combine glycine, triethyl orthoformate, and dehydrated ethanol in specific molar ratios.
  • Hydrochloric Acid Addition: Cool the mixture to -10 °C and slowly introduce dry hydrogen chloride to create a hydrochloric acid-ethanol solution.
  • Reaction: In a separate reactor, add triethyl orthoformate and glycine to the hydrochloric acid-ethanol solution, followed by the addition of a catalyst (e.g., zinc chloride). Stir at room temperature before gradually heating to 75 °C for several hours.
  • Distillation: Recover ethanol and ethyl formate through distillation.
  • Purification: Wash the product with an alcohol-ether mixture, filter, concentrate, recrystallize, and vacuum dry to obtain pure glycine ethyl ester hydrochloride .

Glycine ethyl ester hydrochloride serves several important functions in various fields:

  • Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing chrysanthemic acid derivatives and other pharmaceutical agents.
  • Biochemical Research: Employed in protein studies for carboxyl-foot printing, allowing researchers to modify specific amino acids under physiological conditions.
  • Dermatological

Research indicates that glycine ethyl ester hydrochloride interacts with various biological molecules during its application in biochemical studies. Its role in modifying glutamate and aspartate side chains allows for enhanced specificity in protein labeling techniques. Such interactions are vital for understanding protein function and dynamics within biological systems .

Glycine ethyl ester hydrochloride shares similarities with several other compounds in terms of structure and function. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Glycine methyl esterC4H9NO2C_4H_9NO_2Methyl group instead of ethyl; used similarly but less soluble.
Glycine propyl esterC5H11NO2C_5H_{11}NO_2Propyl group increases hydrophobicity; different pharmacological properties.
Glycinate (sodium salt)C2H4NNaO2C_2H_4NNaO_2Sodium salt form; used primarily in dietary supplements.
Ethyl glycinateC4H9NO2C_4H_9NO_2Similar structure; lacks hydrochloride salt form; different solubility characteristics.

Glycine ethyl ester hydrochloride is unique due to its specific application as an intermediate in pharmaceutical synthesis and its role in biochemical research, differentiating it from other similar compounds that may not possess these functionalities .

Traditional Synthetic Routes: Esterification and Hydrochloride Formation

The conventional synthesis of glycine ethyl ester hydrochloride employs a direct esterification approach utilizing thionyl chloride as both the esterifying agent and source of hydrochloric acid. The established methodology involves the reaction of glycine with ethanol in the presence of thionyl chloride under controlled temperature conditions. This classical approach typically achieves yields of approximately 90.4% when optimized reaction parameters are maintained.

The fundamental reaction mechanism proceeds through nucleophilic attack of the amino acid carboxyl group on the activated ethanol-thionyl chloride complex. According to documented procedures, 247.3 g of thionyl chloride and 130 g of glycine are combined with 1000 ml of ethanol at -10°C, followed by gradual warming and reflux for 2 hours. The reaction conditions require careful temperature control to prevent decomposition while ensuring complete conversion of starting materials.

Industrial implementations of this traditional route utilize molar ratios of glycine to thionyl chloride ranging from 1:1.2 to 1:1.5, with ethanol serving as both solvent and reactant. The excess thionyl chloride ensures complete esterification while simultaneously providing the hydrochloric acid necessary for salt formation. Post-reaction workup involves rotary evaporation to remove excess alcohol and unreacted thionyl chloride, followed by multiple ethanol washes to eliminate residual impurities.

Temperature management remains critical throughout the synthesis, with initial cooling to -10°C preventing violent exothermic reactions, while subsequent heating under reflux promotes complete conversion. The white crystalline product obtained through this methodology exhibits high purity levels when proper purification protocols are followed.

Modern Catalytic Approaches for Enhanced Yield and Purity

Contemporary synthetic methodologies have introduced catalytic systems that significantly improve both reaction efficiency and environmental sustainability. The most notable advancement involves the use of zinc chloride (ZnCl2) as a Lewis acid catalyst in conjunction with triethyl orthoformate as an alternative esterifying agent. This approach demonstrates superior yields exceeding 92% while operating under milder reaction conditions.

The zinc chloride-catalyzed synthesis employs triethyl orthoformate as the primary esterifying agent, eliminating the need for hazardous thionyl chloride. Optimized reaction conditions utilize molar ratios of glycine:triethyl orthoformate:ethanol of 1:1.15:8, with 0.5-1.0 mol% ZnCl2 catalyst loading. Reaction temperatures of 75°C for 3 hours provide optimal conversion rates while minimizing side reactions and thermal degradation.

The mechanism involves activation of triethyl orthoformate by the zinc chloride catalyst, facilitating nucleophilic attack by the glycine carboxyl group. This catalytic approach offers several advantages including reduced reaction times, lower operating temperatures, and elimination of toxic thionyl chloride from the process. Furthermore, the reaction produces ethyl formate as a recoverable byproduct, improving overall process economics.

Iron-catalyzed systems have also emerged as promising alternatives for specialized applications. Research has demonstrated that iron catalysts can facilitate tandem diazotization/cyclopropanation reactions utilizing glycine ethyl ester hydrochloride as a starting material, though these applications focus more on downstream transformations rather than primary synthesis.

Solvent Optimization in Industrial-Scale Production

Solvent selection and optimization play crucial roles in determining both reaction efficiency and environmental impact of industrial-scale glycine ethyl ester hydrochloride production. Ethanol serves as the primary solvent in most synthetic routes due to its dual function as both reactant and medium. However, systematic studies have evaluated alternative solvent systems to improve process sustainability and reduce costs.

The traditional approach utilizes dehydrated ethanol in concentrations ranging from 0.6 ml per mmol of glycine to excess quantities depending on the specific synthetic route. Industrial processes typically employ ethanol-to-glycine mass ratios of 7-10:1 to ensure adequate solvation and reaction kinetics. The anhydrous nature of the ethanol is critical, as water content can compete with esterification reactions and reduce overall yields.

Recent investigations have explored mixed solvent systems combining ethanol with dichloromethane or toluene for specific applications. While these alternatives may offer advantages in certain specialized syntheses, ethanol remains the preferred choice for large-scale production due to its compatibility with food and pharmaceutical applications.

Solvent recovery systems have become integral components of modern production facilities, with distillation units designed to recover and recycle ethanol with purity levels exceeding 99.5%. This approach significantly reduces solvent consumption and disposal costs while maintaining product quality standards. Recovery efficiency typically exceeds 95%, with only minor losses due to product retention and system maintenance requirements.

Purification Techniques: Recrystallization and Vacuum Drying Protocols

Purification of glycine ethyl ester hydrochloride requires sophisticated protocols to achieve pharmaceutical-grade purity levels while maintaining crystal structure integrity. The primary purification method involves recrystallization from ethanol or ethanol-ether mixtures, followed by controlled vacuum drying to remove residual solvents.

The recrystallization process begins with dissolution of crude product in hot ethanol, typically at temperatures between 60-70°C to ensure complete solubilization while preventing thermal decomposition. The hot solution is filtered to remove insoluble impurities, then cooled gradually to promote controlled crystal formation. Cooling rates of 0.5-1.0°C per minute optimize crystal size and purity.

Ethanol-ether mixed solvents provide enhanced purification efficiency for products containing organic impurities. The typical protocol involves dissolution in ethanol followed by gradual addition of diethyl ether until crystallization initiates. This approach leverages the differential solubility of the target compound versus impurities in the mixed solvent system.

Vacuum drying protocols are essential for removing residual solvents and achieving the required purity specifications. Standard procedures employ vacuum levels of 10-50 mmHg at temperatures of 40-50°C for 12-24 hours. Higher temperatures must be avoided to prevent thermal decomposition, while extended drying times ensure complete solvent removal. The final product typically exhibits purity levels exceeding 99.4% with residual solvent content below 0.1%.

Quality control measures include melting point determination (145-147°C), water content analysis, and spectroscopic verification of structure. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 4.30 (OCH2), 3.83 (H2CNH2), and 1.32 (CH3) in 1H-NMR spectra.

Fundamental Thermal Characteristics

Glycine ethyl ester hydrochloride exhibits distinct thermal behavior characterized by its melting point range of 145-146°C as consistently reported across multiple analytical sources [1] [2] [3]. The compound undergoes decomposition concurrent with melting, indicating thermal instability at elevated temperatures. This decomposition temperature serves as a critical parameter for processing and analytical applications.

The thermal stability profile demonstrates that the compound remains stable under normal ambient conditions but requires careful temperature control during storage and handling [4] [5]. Comparative analysis with related compounds, such as glycine methyl ester hydrochloride, which maintains stability until 176°C [6], reveals that the ethyl ester derivative exhibits relatively lower thermal tolerance.

Differential Scanning Calorimetry Parameters

ParameterValueMethodReference
Melting Point145-146°CLiterature values [1] [2] [3]
Decomposition Onset145-148°CTG-DTA analysis [2] [3] [7]
Thermal Stability RangeStable to melting pointThermal analysis [4] [5]
Recommended Analysis MethodTG-DTA combined approachStandard protocols [6] [8]

Differential scanning calorimetry studies on related amino acid ester compounds indicate that thermal analysis provides valuable insights into crystalline transitions and decomposition pathways [6]. The application of DSC techniques to glycine ethyl ester hydrochloride would likely reveal endothermic melting transitions followed by exothermic decomposition processes.

Thermal Analysis Methodology Considerations

Standard thermal stability assessment protocols recommend utilizing thermogravimetric analysis combined with differential thermal analysis for comprehensive characterization [6] [8]. The heating rate significantly influences the observed thermal parameters, with controlled heating rates of 1.5°C/min to 10°C/min providing optimal resolution for thermal transitions [9].

Temperature-dependent studies conducted across the range of 0°C to 49.45°C on glycine ethyl ester derivatives have established Arrhenius parameters for various processes [10] [11] [12], providing foundational data for understanding thermal kinetics in pharmaceutical applications.

Solubility Behavior in Polar/Non-Polar Solvent Matrices

Aqueous Solubility Characteristics

Glycine ethyl ester hydrochloride demonstrates exceptional water solubility, exceeding 1000 g/L at 20°C [1] [13] [14]. This remarkably high aqueous solubility stems from the ionic nature of the hydrochloride salt and the presence of both hydrophilic amino and carboxyl functionalities. The compound forms clear, colorless solutions in water with a characteristic acidic pH of 2.9 when prepared as a 10 g/L solution [1] [15].

Solvent SystemSolubilityClassificationPolarity IndexReference
Water>1000 g/L (20°C)Very soluble10.2 [1] [13] [14]
EthanolHighly solubleVery soluble4.3 [13] [16] [17]
MethanolHighly solubleVery soluble5.1 [13] [16]
DMSOSolubleSoluble7.2 [13]
Diethyl etherInsolubleInsoluble2.8 [4]
Petroleum etherInsolubleInsoluble0.1 [4]

Polar Solvent Matrix Behavior

The compound exhibits excellent solubility in polar protic solvents, including ethanol and methanol [13] [16] [17]. This behavior aligns with the hydrogen bonding capacity of the compound and the stabilization provided by polar solvent interactions. The hydroxyl groups in alcoholic solvents form favorable hydrogen bonds with both the amino group and the chloride counterion.

Dimethyl sulfoxide (DMSO) also serves as an effective solvent for glycine ethyl ester hydrochloride [13], though with somewhat reduced solubility compared to aqueous and alcoholic systems. The aprotic polar nature of DMSO provides adequate solvation through dipole-dipole interactions and coordination with the ionic components.

Non-Polar Solvent Incompatibility

Glycine ethyl ester hydrochloride demonstrates complete insolubility in non-polar solvents such as diethyl ether and petroleum ether [4]. This behavior reflects the ionic character of the compound and the absence of significant hydrophobic interactions. The partition coefficient (log P) values ranging from -0.145 to -0.415 [3] [18] confirm the hydrophilic nature and preference for aqueous environments.

Solvent Selection Implications

The solubility profile indicates optimal performance in pharmaceutical formulations utilizing aqueous or hydroalcoholic vehicles. The compound's behavior in mixed solvent systems follows predictable patterns based on polarity and hydrogen bonding capacity, with water-alcohol mixtures providing enhanced solubility compared to pure organic solvents.

pH-Dependent Stability and Hydrolysis Kinetics

Acid-Base Equilibrium Properties

Glycine ethyl ester hydrochloride exhibits characteristic acid-base behavior with a reported pKa value of 7.66 (±1) at 25°C [1] [15]. This value represents the ionization of the amino group, indicating that the compound exists predominantly in protonated form under physiological pH conditions. Aqueous solutions demonstrate acidic characteristics with a pH of 2.9 for 10 g/L preparations [1] [15].

pH ParameterValueTemperatureReference
Solution pH (10 g/L)2.920°C [1] [15]
pKa Value7.66 (±1)25°C [1] [15]
Hydrolysis pH RangeWide range studiedVariable [10] [11]
Optimal Stability pHAcidic conditionsAmbient [19] [20]

Hydrolysis Kinetic Mechanisms

Comprehensive kinetic studies have established that glycine ethyl ester undergoes hydrolysis through multiple pathways depending on pH conditions [10] [11]. Alkaline hydrolysis proceeds via second-order kinetics involving hydroxide ion attack on both protonated and non-protonated ester forms. Remarkably, the protonated ester demonstrates lower activation energy for hydrolysis compared to the neutral form [10] [11].

Acid-catalyzed hydrolysis follows first-order kinetics in ester concentration with acid serving as a catalyst [12]. The reaction mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules. This process remains reversible under equilibrium conditions [19] [20].

Temperature-Dependent Hydrolysis Parameters

Arrhenius parameters have been determined for both alkaline and acid hydrolysis processes across temperature ranges from 0°C to 49.45°C [10] [11] [12]. These kinetic studies reveal:

  • Alkaline hydrolysis: Two simultaneous second-order reactions involving hydroxide ion with protonated and non-protonated ester forms
  • Acid hydrolysis: Single pathway with temperature-dependent rate constants
  • Neutral hydrolysis: Extremely slow rate requiring catalytic intervention for practical applications

pH Stability Optimization

The compound demonstrates enhanced stability under acidic conditions where the equilibrium favors the protonated amino form. Alkaline conditions accelerate ester hydrolysis, leading to formation of glycine and ethanol as primary degradation products [19] [20] [21]. Ionic strength effects on hydrolysis rates have been documented, with higher ionic strength generally reducing reaction rates through electrostatic stabilization [10] [11].

Related CAS

459-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 55 of 62 companies with hazard statement code(s):;
H318 (94.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

623-33-6

General Manufacturing Information

Glycine, ethyl ester, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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